molecular formula C16H21N3O2S B1599804 1-Dansylpiperazine CAS No. 86516-36-1

1-Dansylpiperazine

Cat. No. B1599804
Key on ui cas rn: 86516-36-1
M. Wt: 319.4 g/mol
InChI Key: NRTFFCBHBQNURK-UHFFFAOYSA-N
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Patent
US05721365

Procedure details

Dansylpiperazine was prepared by refluxing a solution of 7.98 g piperazine (9.27 mmol) and 5.00 g dansyl chloride (18.5 mmol) in 100 mL toluene for 6 h. The product was isolated by washing the solution with 5% NaOH and then water and concentrating in vacuo to yield 5.0 g (84%) dansylpiperazine as yellow-green powder. 1H NMR (200 MHz, CDCl3) 2.7-2.9 (4H, multiplet), 2.9 (6H, singlet), 3.1-3.3 (4H, multiplet), 7.1-7.6 (3H, multiplet), 8.2-8.6 (3H, multiplet).
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[S:7](Cl)([C:10]1[C:22]2[CH:21]=[CH:20][CH:19]=[C:15]([N:16]([CH3:18])[CH3:17])[C:14]=2[CH:13]=[CH:12][CH:11]=1)(=[O:9])=[O:8]>C1(C)C=CC=CC=1>[S:7]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)([C:10]1[C:22]2[CH:21]=[CH:20][CH:19]=[C:15]([N:16]([CH3:18])[CH3:17])[C:14]=2[CH:13]=[CH:12][CH:11]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
7.98 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dansylpiperazine was prepared
CUSTOM
Type
CUSTOM
Details
The product was isolated
WASH
Type
WASH
Details
by washing the solution with 5% NaOH
CONCENTRATION
Type
CONCENTRATION
Details
water and concentrating in vacuo

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 168.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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